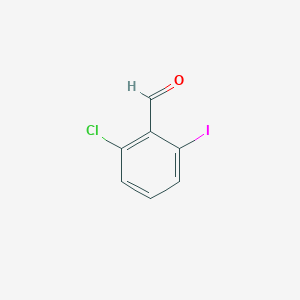

2-Chloro-6-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXVAUFKPOPUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730682 | |

| Record name | 2-Chloro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51738-07-9 | |

| Record name | 2-Chloro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Iodobenzaldehyde and Its Derivatives

Established Synthetic Routes

Established methods for synthesizing 2-Chloro-6-iodobenzaldehyde and related structures rely on classical organic reactions, including the manipulation of substituted benzaldehyde (B42025) derivatives and the construction of the target molecule from appropriately halogenated precursors.

Halogenation Reactions of Benzaldehyde Derivatives

The direct halogenation of benzaldehyde itself is not a viable route to this compound due to the directing effects of the aldehyde group. The formyl group is a meta-director and deactivating for electrophilic aromatic substitution. Therefore, chlorination of benzaldehyde in the presence of a Lewis acid catalyst like ferric chloride typically yields m-chlorobenzaldehyde.

To achieve the 2,6-substitution pattern, the synthesis must begin with a benzaldehyde derivative that already possesses a directing group at one of the ortho positions. For instance, starting with 2-chlorobenzaldehyde (B119727), the introduction of an iodine atom at the 6-position would require overcoming the directing effects of both the chloro and the formyl groups. A more common strategy involves multi-step sequences where the aldehyde functionality is introduced after the halogenation pattern is established on the aromatic ring.

Another approach is the free-radical halogenation of a substituted toluene (B28343) followed by hydrolysis. For example, the industrial production of 2-chlorobenzaldehyde can be achieved through the side-chain chlorination of 2-chlorotoluene (B165313) to form 2-chlorobenzal chloride, which is then hydrolyzed. This principle can be extended to more complexly substituted toluenes.

Ortho-Iodination of Benzaldehyde Compounds

Direct ortho-iodination of benzaldehyde compounds represents a more direct approach to synthesizing molecules like this compound. This can be achieved by leveraging directing group strategies to control regioselectivity. Research has demonstrated methods for the ortho-iodination of benzaldehyde derivatives using N-iodosuccinimide (NIS) as the iodine source, catalyzed by palladium acetate (B1210297).

In this type of reaction, a transient directing group may be formed in situ, which positions the palladium catalyst to selectively activate the C-H bond at the ortho position for iodination. The reaction is compatible with various substituents on the benzene (B151609) ring, including halogens like chlorine. The general conditions for such a transformation are outlined in the table below.

| Reagents & Conditions | Role | Reference |

| Benzaldehyde Derivative | Substrate | |

| N-Iodosuccinimide (NIS) | Iodine Source | |

| Palladium Acetate (Pd(OAc)₂) | Catalyst | |

| Aniline Ligand | Directing Group/Ligand | |

| Organic Acid | Additive | |

| 1,2-Dichloroethane | Solvent | |

| 40-80 °C | Reaction Temperature |

This method offers a significant advantage by reducing the number of synthetic steps compared to traditional multi-step routes.

Regioselective Metal–Iodine Exchange (MIE) from Triiodobenzenes

The regioselective metal-iodine exchange (MIE) is a powerful tool for the synthesis of highly substituted aromatic compounds. This strategy has been successfully employed for the synthesis of 2,6-diiodobenzaldehyde derivatives from 1,2,3-triiodobenzene (B3054506) precursors. The reaction involves the selective exchange of one iodine atom with a metal (typically lithium via an organolithium reagent like n-butyllithium), followed by quenching the resulting aryllithium species with an electrophile, such as an N,N-dimethylformamide (DMF) or ethyl formate, to introduce the aldehyde group.

The regioselectivity of the MIE is controlled by the electronic and steric environment of the iodine atoms. For a 5-substituted 1,2,3-triiodobenzene, the exchange typically occurs at one of the terminal iodine atoms (position 1 or 3), which are more sterically accessible. To synthesize this compound, a plausible, analogous route would involve a precursor like 1-chloro-2,3,6-triiodobenzene or a related polyhalogenated benzene, where a selective metal-iodine exchange at the desired position followed by formylation would yield the target compound.

Synthesis from Related Halogenated Precursors

A common and versatile method for preparing this compound involves a multi-step synthesis starting from a readily available halogenated precursor, such as 2-chloro-6-iodotoluene (B1349886). This approach separates the challenge of installing the halogen atoms from the introduction of the aldehyde functionality.

The typical synthetic sequence is as follows:

Radical Halogenation: The methyl group of 2-chloro-6-iodotoluene is subjected to free-radical halogenation (e.g., chlorination or bromination) under UV light or with a radical initiator to form the corresponding dihalomethyl derivative (e.g., 2-chloro-1-(dichloromethyl)-6-iodobenzene).

Hydrolysis: The resulting benzal halide derivative is then hydrolyzed to the aldehyde. This hydrolysis is often carried out in the presence of an acid, such as concentrated sulfuric acid, or with water, sometimes catalyzed by a Lewis acid.

This pathway is analogous to established industrial preparations of other halogenated benzaldehydes, such as 2-chloro-6-fluorobenzaldehyde (B137617) from 2-chloro-6-fluorotoluene.

Advanced Synthetic Strategies and Catalyst Development

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, with a particular emphasis on transition-metal-catalyzed C-H activation.

Palladium-Catalyzed C-H Iodination Approaches

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a highly efficient route to substituted aromatic compounds. This approach can be applied to the synthesis of this compound by directing the iodination to the ortho-position of a suitable precursor.

The core principle involves the use of a directing group on the substrate, which coordinates to the palladium catalyst and positions it in close proximity to the target C-H bond. This facilitates the cleavage of the C-H bond and the subsequent formation of a C-I bond. A variety of directing groups, such as amides and nitriles, have been shown to effectively direct ortho-halogenation.

A general catalytic cycle for a Pd(II)-catalyzed C-H iodination often involves:

Coordination of the directing group to the Pd(II) catalyst.

Concerted metalation-deprotonation to form a palladacycle intermediate.

Oxidation of the palladacycle with an iodine source (e.g., I₂, NIS).

Reductive elimination to form the iodinated product and regenerate a Pd(II) species, or oxidation to a Pd(IV) intermediate followed by reductive elimination.

Recent advancements have focused on using molecular iodine (I₂) as the sole oxidant, which improves the practicality and cost-effectiveness of the reaction. The reaction often requires an additive, such as an acetate salt, to facilitate the catalytic cycle. While direct C-H iodination of 2-chlorobenzaldehyde at the 6-position is challenging, this strategy can be applied to a precursor molecule where a suitable directing group is in place, which is later converted to the aldehyde.

| Catalyst System Component | Function | Reference(s) |

| Pd(OAc)₂ or other Pd(II) salt | Catalyst Precursor | |

| Directing Group (e.g., amide, nitrile) | Controls Regioselectivity | |

| I₂ or NIS | Iodine Source / Oxidant | |

| CsOAc or other bases/additives | Base / Iodide Scavenger | |

| Organic Solvent (e.g., DMF, DCE) | Reaction Medium |

These advanced catalytic methods represent the forefront of synthetic design, enabling the construction of complex molecules like this compound with high precision and efficiency.

Grignard Reactions for Functionalization

The presence of two distinct halogen atoms on the aromatic ring of this compound offers a pathway for selective functionalization using Grignard reactions. The carbon-iodine bond is significantly more labile and reactive towards magnesium metal than the carbon-chlorine bond. Consequently, the formation of a Grignard reagent occurs selectively at the 6-position, yielding 2-chloro-6-(magnesiobromide)benzaldehyde.

However, the aldehyde functional group is incompatible with the highly nucleophilic and basic nature of a Grignard reagent. masterorganicchemistry.com Direct preparation would lead to immediate intermolecular reaction, where the Grignard moiety of one molecule attacks the aldehyde of another. To circumvent this, the aldehyde group must be protected prior to the Grignard formation. A common strategy involves the formation of an acetal (B89532), though certain acetal protecting groups have been found to be unsuitable for the grignardization of some chloroaromatics. google.com An alternative process involves reacting the halogenated aldehyde with a secondary monoamine to prepare an open-chain aminal, which protects the aldehyde functionality during the subsequent conversion into a Grignard reagent using metallic magnesium. google.com

Once the protected Grignard reagent is successfully formed, it serves as a powerful nucleophile for carbon-carbon bond formation. It can react with a variety of electrophiles:

Aldehydes and Ketones: Reaction with aldehydes or ketones, followed by an acidic workup, yields secondary or tertiary alcohols, respectively. masterorganicchemistry.commasterorganicchemistry.com

Esters: Grignard reagents typically add twice to esters, resulting in the formation of tertiary alcohols where two identical alkyl or aryl groups have been introduced. masterorganicchemistry.commasterorganicchemistry.com

Carbon Dioxide: Quenching the Grignard reagent with solid carbon dioxide (dry ice) followed by protonation provides a direct route to the corresponding carboxylic acid. masterorganicchemistry.com

Initiation of Grignard formation from aryl chlorides can be sluggish. chemspider.com While the iodine in this compound facilitates the reaction, the use of activators like a small amount of elemental iodine or a lower bromoalkane can be employed to ensure reliable initiation. google.comresearchgate.net

Exploration of Novel Protecting Group Strategies

The synthesis and functionalization of a polyfunctional molecule like this compound necessitate a robust protecting group strategy to mask the reactive aldehyde group during transformations at other sites. jocpr.com The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its subsequent removal. jocpr.com

Standard protection for aldehydes involves the formation of cyclic acetals, typically by reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. oup.com These acetals are stable towards bases, nucleophiles, and reducing agents, making them suitable for reactions like Grignard formation or organometallic catalysis. oup.com

However, the exploration of novel or alternative strategies can offer advantages in complex syntheses. One such strategy is the use of N,N'-disubstituted ethylenediamines to form imidazolidine (B613845) derivatives from aldehydes. google.com Another approach involves the formation of open-chain aminals using secondary monoamines. google.com These nitrogen-based protecting groups offer different stability profiles and deprotection conditions compared to traditional oxygen-based acetals. Silyl-based protecting groups, while most common for alcohols, can also be adapted for other functionalities and represent another avenue for exploration. oup.com

The concept of orthogonal protecting groups is particularly relevant. jocpr.com This involves using multiple protecting groups in a single molecule that can be removed selectively under distinct conditions. For instance, an aldehyde could be protected with a group removable by acid, while another functional group elsewhere in the molecule is protected by a group labile to catalytic hydrogenation, allowing for sequential, site-specific modifications.

| Protecting Group Type | Example Reagent | Formation Condition | Cleavage Condition | Stability |

| Cyclic Acetal | Ethylene Glycol | Acid Catalyst (e.g., pTSA) | Aqueous Acid | Strong Base, Nucleophiles, Reductants |

| Open-Chain Aminal | Dibutylamine | Dean-Stark, Toluene | Mild Aqueous Acid | Grignard Reagents |

| Imidazolidine | N,N'-Dibenzylethylenediamine | Acid Catalyst | Hydrolysis | Grignard Reagents |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processing for the synthesis and manipulation of complex intermediates like this compound. durham.ac.uk By performing reactions in a continuous stream through a reactor, flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time. semanticscholar.org This precise control is particularly beneficial for managing fast or highly exothermic reactions and for handling reactive or hazardous intermediates. durham.ac.uksemanticscholar.org

The high surface-area-to-volume ratio in flow reactors, such as microreactors or packed-bed reactors, facilitates extremely efficient heat and mass transfer. thieme-connect.de This can lead to higher yields, improved selectivity, and a reduction in side-product formation compared to batch synthesis. beilstein-journals.org For example, a reaction that requires 24 hours to reach completion in a batch process has been shown to achieve 100% conversion in just 20 minutes in a flow system. beilstein-journals.org

| Parameter | Batch Synthesis | Flow Chemistry | Advantage in Flow |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Enhanced safety, reduced side reactions |

| Mixing | Often variable, depends on stirring | Efficient and reproducible | Improved reaction rates and consistency |

| Scalability | Requires larger vessels, re-optimization | "Scaling-out" by running longer | Direct translation from lab to production thieme-connect.de |

| Safety | Large volumes of reagents/solvents | Small reactor volume at any given time | Minimized risk with hazardous materials |

| Reaction Time | Determined by batch processing steps | Precisely controlled by flow rate/reactor length | Rapid optimization and production |

Optimization of Reaction Conditions and Yield Enhancement

Influence of Substituents on Reactivity and Regioselectivity

The reactivity and regioselectivity of the aromatic ring in this compound are governed by the combined electronic and steric effects of its three substituents: the aldehyde (-CHO), the chloro (-Cl), and the iodo (-I) groups.

Electronic Effects:

Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. libretexts.org It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). libretexts.org

Halogens (-Cl, -I): Both chlorine and iodine are deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.org However, they possess lone pairs of electrons that can be donated into the ring via resonance. This resonance effect, though weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. libretexts.org

Combined Directing Effects & Regioselectivity: The directing effects of the substituents are in opposition. The aldehyde group directs to C3 and C5, while the halogens direct to positions ortho and para to themselves. The C4 position is para to the chlorine and ortho to the iodine, and the C5 position is meta to the aldehyde and ortho to the chlorine. The outcome of a substitution reaction will depend on the specific electrophile and reaction conditions, but generally, the powerful meta-directing effect of the aldehyde group combined with steric considerations is dominant.

Steric Effects: The positions ortho to the bulky iodine atom (C1 and C5) and the aldehyde group (C1 and C3) are sterically hindered. This hindrance makes electrophilic attack at C3 and C5 less favorable than it might otherwise be. The C4 position is the most sterically accessible. Therefore, in electrophilic substitution reactions, a mixture of products is likely, with the precise ratio depending on a fine balance between electronic directing effects and steric hindrance.

Solvent Effects and Reaction Temperature Optimization

The choice of solvent and the reaction temperature are critical parameters that must be carefully optimized to maximize reaction yield and minimize the formation of byproducts.

Solvent Effects: The solvent can influence reaction rates and selectivity by solvating reactants, intermediates, and transition states. For instance, in the preparation of Grignard reagents, anhydrous ethers such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential to stabilize the organomagnesium species. chemspider.com For other reaction types, such as nucleophilic aromatic substitution or transition-metal-catalyzed couplings, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) may be preferred to dissolve reactants and facilitate the desired mechanism. In some flow chemistry applications, less conventional solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been shown to dramatically increase product yields. nih.gov

Temperature Optimization: Reaction temperature directly affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote decomposition or the formation of undesired side products. Conversely, lower temperatures can improve selectivity but may result in impractically long reaction times. For exothermic processes like Grignard reactions, cooling is often required during reagent addition to maintain control, followed by warming to room temperature or refluxing to ensure the reaction goes to completion. chemspider.com Optimization often involves systematically varying the temperature to find the ideal balance between reaction rate, yield, and purity.

| Solvent | Temperature (°C) | Hypothetical Yield (%) | Rationale |

| Toluene | 80 | 45 | Non-polar, may cause solubility issues. |

| Acetonitrile | 80 | 65 | Polar aprotic, good solvating properties. |

| Tetrahydrofuran (THF) | 65 | 78 | Ethereal solvent, often good for organometallic reactions. |

| Dimethylformamide (DMF) | 100 | 85 | High-boiling polar aprotic, excellent for many coupling reactions. |

| Dimethylformamide (DMF) | 80 | 92 | Lower temperature reduces side product formation. |

| Dimethylformamide (DMF) | 60 | 70 | Reaction rate becomes too slow. |

This table represents illustrative data for a hypothetical palladium-catalyzed coupling reaction to demonstrate optimization principles.

Catalyst Loading and Co-catalyst Systems

In many synthetic transformations involving this compound, particularly transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira couplings), the catalyst system is paramount. This system typically includes a metal precursor, a ligand, and often a co-catalyst such as a base.

Catalyst Loading: This refers to the amount of catalyst used relative to the limiting reactant, usually expressed in mole percent (mol %). While a higher catalyst loading can increase the reaction rate, it also increases cost and can lead to more side reactions or difficulties in removing metal residues from the final product. Optimization involves finding the lowest possible catalyst loading that still provides an acceptable reaction rate and high conversion. This is often determined empirically by running a series of experiments with decreasing amounts of the catalyst.

Co-catalyst Systems:

Activators: In some cases, a co-catalyst acts as an activator. For example, in sluggish Grignard reactions, a crystal of iodine is often added to activate the magnesium surface. researchgate.net

Bases: In cross-coupling reactions, a base is almost always required as a co-catalyst. The base's role is often to facilitate the reductive elimination step or to neutralize acid generated during the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine) can have a profound impact on the reaction's success.

Ligands: The ligand, which coordinates to the metal center, is crucial for tuning the catalyst's stability, solubility, and reactivity. The steric and electronic properties of the ligand influence the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Optimizing the entire system—the specific metal, ligand, base, their respective concentrations, and the catalyst loading—is a multidimensional problem that is essential for developing an efficient and high-yielding synthetic process.

| Catalyst Loading (mol %) | Co-catalyst (Base) | Hypothetical Conversion (%) | Observation |

| 5.0 | K₃PO₄ | 99 | High conversion, but high catalyst cost. |

| 2.0 | K₃PO₄ | 98 | Efficient reaction, good balance of cost and yield. |

| 1.0 | K₃PO₄ | 95 | Slightly lower conversion, but more economical. |

| 0.5 | K₃PO₄ | 75 | Incomplete reaction, loading is too low. |

| 1.0 | K₂CO₃ | 60 | Weaker base proves less effective for this transformation. |

This table represents illustrative data for a hypothetical Suzuki coupling reaction to demonstrate optimization principles.

Purification Techniques and Isolation Procedures

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation protocols. These procedures are critical for removing unreacted starting materials, catalysts, and byproducts, thereby ensuring the high purity of the final compound, which is essential for subsequent reactions and characterization. The choice of purification technique is largely dictated by the physical state of the product (solid or liquid) and the nature of the impurities.

Commonly employed methods for the purification of this compound and its derivatives include recrystallization for solid compounds and distillation for liquids. Chromatographic techniques, particularly column chromatography, are also widely used for separating the target compound from impurities with similar polarities.

Recrystallization

Recrystallization is a primary technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

The general procedure for recrystallization involves:

Solvent Selection : The choice of solvent is crucial for effective purification. The ideal solvent should not react with the compound and should have a boiling point lower than the melting point of the compound to prevent it from oiling out.

Dissolution : The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution.

Hot Filtration : If insoluble impurities are present, a hot filtration step is performed to remove them.

Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.

Isolation of Crystals : The purified crystals are collected by vacuum filtration.

Washing and Drying : The crystals are washed with a small amount of cold solvent to remove any adhering soluble impurities and are then dried.

For benzaldehyde derivatives, alcohols such as ethanol (B145695) are often effective recrystallization solvents. rsc.org The selection of an appropriate solvent or solvent system is typically determined through small-scale solubility tests.

Table 1: Common Solvents for Recrystallization of Benzaldehyde Derivatives

| Solvent | Properties and Applications |

| Ethanol | Often used for moderately polar compounds. |

| Methanol (B129727) | Suitable for more polar compounds. |

| Isopropanol | An alternative to ethanol with a slightly higher boiling point. |

| Hexane (B92381)/Ethyl Acetate | A common solvent mixture where the ratio can be adjusted to achieve optimal solubility. |

| Toluene | A non-polar solvent that can be effective for less polar compounds. |

Column Chromatography

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it. utoronto.ca For the purification of this compound and its derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities.

The key steps in column chromatography are:

Column Packing : A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent. youtube.com

Sample Loading : The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column.

Elution : A solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. The polarity of the eluent is often gradually increased to elute compounds with increasing polarity.

Fraction Collection : The eluent is collected in a series of fractions, and the composition of each fraction is monitored, typically by thin-layer chromatography (TLC).

Solvent Evaporation : Fractions containing the pure compound are combined, and the solvent is removed by evaporation to yield the purified product.

The choice of the eluent system is critical for achieving good separation and is usually determined by preliminary analysis using TLC. A common eluent system for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Table 2: Typical Parameters for Column Chromatography of Benzaldehyde Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) is commonly used. |

| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate is frequently employed, with the ratio adjusted based on the polarity of the compound and impurities. |

| Elution Technique | Isocratic (constant solvent composition) or gradient (increasing polarity of the solvent mixture) elution can be used. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization is typically used to identify fractions containing the desired product. |

Distillation

For liquid or low-melting solid benzaldehyde derivatives, distillation, particularly under reduced pressure (vacuum distillation), is an effective purification method. This technique separates compounds based on differences in their boiling points. Vacuum distillation is employed for compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point. A patent for the preparation of the related compound, 2-chloro-6-fluorobenzaldehyde, specifies reduced pressure distillation or rectification for its purification. google.com

Isolation Procedures

The initial isolation of the crude product from the reaction mixture is a critical step that precedes the final purification. The specific isolation procedure depends on the nature of the reaction and the properties of the product and byproducts. A typical work-up procedure for a reaction producing a benzaldehyde derivative might involve:

Quenching : The reaction is stopped by the addition of water or an aqueous solution.

Extraction : The product is extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate.

Washing : The organic layer is washed with water, brine, and sometimes a mild acidic or basic solution to remove catalysts and water-soluble impurities.

Drying : The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is then subjected to one of the purification techniques described above.

Reactivity and Reaction Mechanisms of 2 Chloro 6 Iodobenzaldehyde

Reactivity of Halogen Substituents

The carbon-halogen bonds in 2-chloro-6-iodobenzaldehyde exhibit different reactivities due to the distinct electronic and steric properties of iodine and chlorine. This differential reactivity is central to its utility in synthetic organic chemistry, allowing for selective functionalization.

Nucleophilic Substitution Reactions of the Iodine Atom

The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing aldehyde group, particularly at the ortho position, further activates the ring towards nucleophilic attack. This activation is most pronounced at the carbon bearing the iodine, as the bulky iodine atom can also create steric hindrance that influences the approach of the nucleophile.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom attached to the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing aldehyde group. The subsequent departure of the iodide ion restores the aromaticity of the ring, yielding the substituted product. The general preference for substitution at the iodine-bearing carbon is a consequence of the lower C-I bond dissociation energy compared to the C-Cl bond.

Nucleophilic Substitution Reactions of the Chlorine Atom

While the chlorine atom is generally a poorer leaving group than iodine in SNAr reactions, its substitution on the this compound ring is possible under more forcing conditions or with highly reactive nucleophiles. The reactivity of the chlorine atom is influenced by the same electronic factors as the iodine atom, namely the activating effect of the ortho-aldehyde group. However, the stronger carbon-chlorine bond necessitates a higher activation energy for the substitution to occur. Selective substitution of chlorine in the presence of iodine is challenging and typically requires strategic manipulation of reaction conditions or the use of specific catalysts that can differentiate between the two halogens.

Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective cross-coupling reactions.

The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the lower bond energy of the C-I bond, oxidative addition occurs preferentially at the iodine-bearing position. This site-selectivity enables the synthesis of mono-arylated products where the chlorine atom remains intact for potential subsequent transformations.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 2-Chloro-6-phenylbenzaldehyde | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 2-Chloro-6-(4-methoxyphenyl)benzaldehyde | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 2-Chloro-6-(3-thienyl)benzaldehyde | 78 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual yields may vary depending on specific experimental conditions.

Influence of Halogen Electronegativity and Steric Hindrance on Reactivity

The reactivity of the halogen substituents in this compound is a direct consequence of the interplay between electronegativity and steric hindrance.

Electronegativity: Chlorine is more electronegative than iodine. This results in a more polarized C-Cl bond compared to the C-I bond. While this might suggest a greater susceptibility of the carbon to nucleophilic attack, the bond strength is the more dominant factor in determining leaving group ability in SNAr reactions. The weaker C-I bond makes iodide the better leaving group.

Steric Hindrance: The iodine atom is significantly larger than the chlorine atom. This steric bulk can influence the rate of reaction by hindering the approach of the nucleophile or the palladium catalyst. In some cases, severe steric hindrance around a reaction center can slow down or even prevent a reaction from occurring. However, in the context of this compound, the steric effect of the iodine atom is often overshadowed by its superior leaving group ability in both nucleophilic substitution and cross-coupling reactions. The ortho-position of the aldehyde group also contributes to the steric environment around both halogens, potentially influencing the regioselectivity of reactions.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a key site of reactivity, participating in a variety of transformations characteristic of aromatic aldehydes.

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid functional group. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The product of this reaction is 2-chloro-6-iodobenzoic acid, a valuable intermediate in the synthesis of more complex molecules.

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones reagent), and milder reagents like silver oxide (Ag₂O). The choice of oxidant can depend on the presence of other sensitive functional groups in the molecule.

Table 2: Oxidation of this compound to 2-Chloro-6-iodobenzoic Acid

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| KMnO₄ | Acetone/H₂O | 25 | 4 | 88 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0-25 | 2 | 91 |

| Ag₂O | Ethanol (B145695)/H₂O | 80 | 12 | 85 |

Note: The data in this table is illustrative and based on typical conditions for aldehyde oxidations. Actual yields may vary depending on specific experimental conditions.

Reduction Reactions to Alcohols

The reduction of the aldehyde functional group in this compound to a primary alcohol, (2-chloro-6-iodophenyl)methanol, is a fundamental transformation. This is typically achieved through nucleophilic addition of a hydride ion (H⁻) from a metal hydride reducing agent. libretexts.org

The general mechanism involves the attack of the hydride nucleophile on the electrophilic carbonyl carbon. libretexts.org This initial attack breaks the C=O pi bond, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is protonated, typically by the solvent or during an acidic workup, to yield the final alcohol product. libretexts.orglibretexts.org

Commonly used reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol. libretexts.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. chemguide.co.uk Given the presence of other reducible functional groups (aryl halides), the choice of reagent is critical for chemoselectivity.

| Reducing Agent | Typical Solvent | Relative Reactivity | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Selective for aldehydes and ketones. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong | Reacts violently with water and alcohols; reduces a wider range of functional groups. chemguide.co.uk |

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes, including this compound, is nucleophilic addition. masterorganicchemistry.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.org This results in a tetrahedral alkoxide intermediate, which is then typically protonated to give the final addition product, often an alcohol. libretexts.org

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol |

| Organometallics (R⁻) | Grignard (RMgBr), Organolithium (RLi) | Secondary Alcohol |

| Cyanide (CN⁻) | NaCN, KCN | Cyanohydrin |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) in Methanol | Hemiacetal |

Imine Formation and Condensation Reactions

This compound reacts with primary amines (R-NH₂) to form imines, also known as Schiff bases. libretexts.org This reaction is a condensation reaction, as a molecule of water is eliminated. masterorganicchemistry.com The process is typically acid-catalyzed and is reversible. libretexts.orgnih.gov

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. youtube.com Following proton transfer steps, the hydroxyl group is protonated to form a good leaving group (H₂O). libretexts.org The nitrogen's lone pair then assists in the elimination of water, forming a positively charged species known as an iminium ion. youtube.com Finally, deprotonation of the nitrogen yields the neutral imine product. libretexts.org

The pH of the reaction medium is crucial; it must be acidic enough to catalyze the reaction and protonate the hydroxyl group for elimination, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org For many imine formations, a pH around 5 is optimal. libretexts.org

Mechanistic Investigations of Key Transformations

Kinetic Isotope Effect (KIE) Studies

While specific KIE studies on this compound are not prominently documented, the principles can be inferred from studies on related substituted benzaldehydes. osti.govacs.org A kinetic isotope effect is the change in reaction rate upon isotopic substitution and is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org

For nucleophilic addition reactions, a secondary KIE is often measured by replacing the aldehydic hydrogen with deuterium (B1214612) (kH/kD). osti.govlibretexts.org This substitution does not involve breaking the C-H/C-D bond in the rate-determining step. Instead, the effect arises from changes in the vibrational frequencies of this bond between the ground state (sp² carbon) and the transition state. princeton.edu As the reaction proceeds towards the tetrahedral (sp³) intermediate, the C-H bond's out-of-plane bending vibration becomes more restricted.

Studies on the addition of cyanide to various substituted benzaldehydes revealed kH/kD values greater than 1, indicating a "normal" secondary KIE. osti.gov This suggests that the transition state is more sterically crowded around the aldehydic hydrogen than the ground state, which is consistent with a change from sp² to sp³ hybridization. osti.gov For this compound, a similar normal secondary KIE would be expected for nucleophilic additions, confirming that the formation of the tetrahedral intermediate is the rate-determining step.

Transition State Analysis for Rate-Determining Steps

The rate-determining step for most nucleophilic additions to aldehydes is the initial attack of the nucleophile to form the tetrahedral intermediate. libretexts.org The transition state for this step resembles the structure of the tetrahedral intermediate.

For this compound, the transition state is significantly influenced by its substituents.

Electronic Effects: The electron-withdrawing chloro and iodo groups stabilize the developing negative charge on the oxygen atom in the transition state, lowering its energy and increasing the reaction rate.

Steric Effects: The bulky ortho-iodo group increases the energy of the transition state due to steric repulsion with the incoming nucleophile and the other ortho-substituent. This steric hindrance raises the activation energy and slows the reaction. libretexts.org

Radical Chemistry and Photoredox Catalysis Implications

The presence of an aryl iodide bond makes this compound a prime candidate for involvement in radical chemistry, particularly through photoredox catalysis. nih.govnih.gov Aryl iodides are known precursors for aryl radicals because the carbon-iodine bond is relatively weak and susceptible to single-electron reduction. scispace.com

In a typical photoredox catalytic cycle, a photocatalyst (PC), upon excitation by visible light, becomes a potent reductant. beilstein-journals.orgsemanticscholar.org This excited-state catalyst can transfer a single electron to this compound. This reduction would lead to the formation of a radical anion, which rapidly fragments, cleaving the C–I bond to generate a 2-chloro-6-formylphenyl radical and an iodide ion.

Once formed, this aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a donor to form 2-chlorobenzaldehyde (B119727).

Addition to Alkenes or Alkynes: Forging new carbon-carbon bonds in radical cascade or cyclization reactions. nih.gov

Cross-Coupling Reactions: Engaging with other radical species or organometallic intermediates. scispace.com

This capability opens avenues for utilizing this compound as a building block in complex molecule synthesis under mild, light-driven conditions, which are often incompatible with traditional polar reaction mechanisms. nih.govbeilstein-journals.org

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

2-Chloro-6-iodobenzaldehyde serves as a key starting material for the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and diverse heterocyclic systems.

Precursor for Pharmaceutical Intermediates

While direct large-scale production of specific pharmaceuticals from this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The closely related compound, 2-chloro-6-fluorobenzaldehyde (B137617), is a known intermediate in the production of the penicillin-based antibiotics flucloxacillin (B1213737) and dicloxacillin. nih.govresearchgate.net This suggests that this compound could similarly be utilized as a precursor for analogous pharmaceutical compounds, where the iodine atom can be strategically employed for further molecular elaboration through various coupling reactions.

The synthesis of such pharmaceutical intermediates often involves the transformation of the aldehyde group and subsequent modifications at the halogenated positions. The presence of both chlorine and iodine offers the potential for sequential and site-selective reactions, a valuable strategy in the multi-step synthesis of complex drug molecules.

Synthesis of Agrochemicals

The development of effective and selective agrochemicals, such as pesticides and herbicides, relies on the synthesis of novel molecular structures. Halogenated aromatic compounds are a common feature in many agrochemical products due to their enhanced biological activity and stability. A patent for the related compound 2-chloro-6-fluorobenzaldehyde highlights its use in the production of high-efficiency, low-toxicity sterilants, underscoring the importance of this class of molecules in the agrochemical industry. nih.gov

The this compound scaffold provides a platform for the synthesis of new agrochemical candidates. The aldehyde functionality can be converted into various other groups, while the halogen atoms can participate in cross-coupling reactions to introduce different substituents, allowing for the fine-tuning of the molecule's biological activity and spectrum of action.

Role in Natural Product Synthesis

Natural products often possess intricate and challenging molecular architectures. While this compound is a synthetically useful building block due to its distinct functional groups, a comprehensive review of the scientific literature does not reveal prominent examples of its direct application as a starting material in the total synthesis of natural products. However, the synthesis of halogenated natural products is a significant area of research, and ortho-dihalogenated aromatic structures are present in some marine and terrestrial organisms. nih.gov The synthetic utility of compounds like this compound suggests its potential as a precursor for the laboratory synthesis of such complex natural molecules or their analogues in the future.

Incorporation into Heterocyclic Compounds (e.g., Quinazolines)

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. Quinazolines, a class of nitrogen-containing heterocycles, are of particular interest due to their broad range of biological activities.

The synthesis of quinazoline (B50416) derivatives can be achieved through the reaction of this compound with appropriate nitrogen-containing reagents. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is crucial in these syntheses. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, allowing for the selective introduction of substituents at the 6-position. Subsequent reactions can then be performed at the less reactive C-Cl bond, providing a controlled method for building up the complexity of the quinazoline scaffold.

Table 1: Examples of Heterocyclic Synthesis Methodologies Potentially Applicable to this compound

| Reaction Type | Description | Potential Application with this compound |

| Ullmann Condensation | A copper-catalyzed reaction to form C-N, C-O, or C-S bonds with aryl halides. | Formation of N-aryl, O-aryl, or S-aryl linkages at the 2- or 6-position. |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Selective alkynylation at the more reactive 6-iodo position. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an aryl or vinyl halide. | Selective arylation or alkylation at the 6-iodo position. |

Functionalization Strategies for Advanced Materials

The unique electronic and structural properties of this compound also make it a precursor for the development of advanced materials, including dyes and specialty chemicals.

Precursor for Dyes and Specialty Chemicals

Halogenated aromatic compounds are frequently used in the synthesis of dyes and pigments. The presence of halogens can influence the color, stability, and application properties of the resulting dye molecules. For instance, halogenated benzaldehydes can be used as starting materials for the synthesis of diazabutadiene dyes and other azo compounds. jomardpublishing.comnih.gov The aldehyde group of this compound can be readily converted into an azo group or other chromophoric systems. The chloro and iodo substituents can then be used to modulate the electronic properties of the dye molecule, thereby tuning its absorption and emission characteristics.

Furthermore, the reactivity of the C-I and C-Cl bonds allows for the incorporation of this building block into larger conjugated systems, which are of interest for applications in organic electronics and functional polymers. The ability to perform selective cross-coupling reactions opens up possibilities for creating novel materials with tailored optical and electronic properties. mdpi.com

Integration into Polymeric Systems

The unique electronic properties of this compound, stemming from its halogen substituents, make it a candidate for integration into various polymeric systems. The electron-withdrawing nature of the chloro and iodo groups renders the aldehyde group susceptible to nucleophilic attack, facilitating its participation in polymerization reactions.

One potential route for integration is through copolymerization with other aldehyde monomers. Research has shown that electron-deficient benzaldehydes can undergo anionic-initiated copolymerization with monomers like phthalaldehyde. researchgate.netfigshare.com This suggests that this compound could serve as a functional comonomer, allowing for the introduction of its specific steric and electronic features into a polyacetal backbone. Such an approach enables the creation of functional and degradable polymer networks. researchgate.net

Furthermore, the aldehyde functionality is amenable to other polymerization techniques that form carbon-carbon or carbon-nitrogen double bonds in the polymer backbone. The Horner-Wadsworth-Emmons (HWE) reaction, for example, involves the reaction of aldehydes with phosphonates to yield vinylenes. nih.gov A bifunctional phosphonate (B1237965) could react with a dialdehyde (B1249045) or with this compound in a step-growth polymerization to produce conjugated polymers. Similarly, multicomponent polymerizations involving aldehydes, amines, and cyanides can produce functional polymers like poly(α-aminonitrile)s under catalyst-free conditions. rsc.org The reactivity of this compound makes it a plausible candidate for such advanced polymer synthesis strategies.

| Polymerization Method | Reactant Type for this compound | Resulting Linkage/Polymer Type | Potential Application |

|---|---|---|---|

| Anionic Copolymerization | Comonomer (e.g., with phthalaldehyde) | Polyacetal | Degradable materials, functional polymer networks |

| Horner-Wadsworth-Emmons (HWE) Polymerization | Monomer (with bis-phosphonates) | Poly(arylenevinylene) | Conjugated polymers for electronics |

| Multicomponent Polymerization (MCP) | Monomer (with diamines, cyanides) | Poly(α-aminonitrile) | Functional polymers with high refractive indices |

Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. This compound possesses several features that make it a valuable component for designing complex supramolecular architectures. The presence of both chloro and iodo substituents allows it to act as a halogen bond donor. rsc.org Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a Lewis base, which is a powerful tool in crystal engineering for controlling the assembly of molecules in the solid state. rsc.orgresearchgate.netuniv-rennes.fr

The iodine atom, in particular, is an effective halogen-bond donor, capable of forming strong interactions that can guide the formation of co-crystals and other organized structures. researchgate.net The aldehyde group can be derivatized to introduce other functionalities that provide additional non-covalent interactions, such as hydrogen bonding. For instance, condensation of halobenzaldehydes with (pyrazinecarbonyl)hydrazide creates molecules that form planar ribbons through hydrogen bonds, which then stack via π-π interactions to build complex three-dimensional arrays. researchgate.net The specific position and nature of the halogen substituents directly influence the final packing arrangement. researchgate.net Therefore, this compound can be used to engineer crystalline materials with predictable structures and potentially novel properties.

| Structural Feature | Type of Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Iodine Atom | Halogen Bonding | Acts as a strong, directional donor to guide crystal packing. |

| Chlorine Atom | Halogen Bonding | Contributes to the overall supramolecular synthon hierarchy. |

| Aromatic Ring | π-π Stacking | Promotes face-to-face packing of molecular layers or ribbons. |

| Aldehyde Group (or derivative) | Hydrogen Bonding, Dipole-Dipole | Can be used to form primary structures like molecular ribbons. |

Synthesis of Functionalized Derivatives

Formation of 2-Chloro-6-iodobenzoyl Chloride

The conversion of an aldehyde to an acyl chloride is a fundamental transformation in organic synthesis, providing access to a highly reactive functional group used in the preparation of esters, amides, and other acyl derivatives. The synthesis of 2-Chloro-6-iodobenzoyl chloride from this compound can be achieved through direct chlorination. This method is analogous to industrial processes used for producing other substituted benzoyl chlorides. google.comgoogle.com The reaction typically involves treating the aldehyde with a chlorinating agent, such as chlorine gas, at an elevated temperature. google.com Catalysts, including certain substituted ureas or tertiary amines, can be employed to enhance the reaction rate and selectivity, leading to high yields and purity. google.com

Alternatively, a two-step process can be envisioned where the this compound is first oxidized to the corresponding 2-chloro-6-iodobenzoic acid. This carboxylic acid can then be converted to the acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This route is common in laboratory settings for its reliability and use of readily available reagents.

| Method | Reagents | Typical Conditions | Reference Compound |

|---|---|---|---|

| Direct Chlorination | Cl₂ gas, Catalyst (e.g., substituted urea) | Elevated temperature (e.g., 120-135°C) | 2,6-Dichlorobenzaldehyde google.com |

| From Carboxylic Acid | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | 2-Chloro-6-nitrotoluene derivative google.com |

Synthesis of Phenyl Acrylic Acid Derivatives

Phenyl acrylic acids, often referred to as cinnamic acids, are important intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. The Knoevenagel condensation is a classical and highly effective method for synthesizing these compounds from benzaldehydes. wikipedia.org Specifically, the Doebner modification of the Knoevenagel reaction is well-suited for this purpose. wikipedia.orgorganic-chemistry.orgmdpi.com

This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, most commonly malonic acid. mdpi.comresearchgate.net The reaction is typically carried out in a basic solvent such as pyridine, which also acts as a catalyst, often with the addition of a small amount of a stronger base like piperidine. mdpi.com The initial condensation product undergoes spontaneous decarboxylation under the reaction conditions to yield the α,β-unsaturated carboxylic acid, in this case, (E)-3-(2-chloro-6-iodophenyl)acrylic acid. The "E" configuration is generally favored as the thermodynamically more stable product. mdpi.com

| Component | Example | Function |

|---|---|---|

| Aldehyde | This compound | Electrophilic carbonyl component |

| Active Methylene Compound | Malonic Acid | Nucleophilic carbanion precursor |

| Solvent/Catalyst | Pyridine | Promotes condensation and decarboxylation |

| Co-catalyst | Piperidine | Increases reaction rate |

Derivatization for Spin Labels in RNA Research

Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of biomacromolecules like RNA. researchgate.net This method requires the site-specific attachment of a stable radical, or spin label. While direct utilization of this compound for this purpose is not documented, its structure provides a scaffold for the synthesis of a novel spin label.

A plausible strategy involves a two-stage process. First, this compound would be chemically modified to incorporate a nitroxide radical (e.g., a TEMPO or pyrroline-based nitroxide), which is the paramagnetic component of the spin label. The aldehyde group would be retained as a reactive handle for bioconjugation. In the second stage, this newly synthesized aldehyde-functionalized spin label could be attached to an RNA molecule at a specific site. This can be achieved by first introducing an amino group into the RNA sequence using modified phosphoramidites. The aldehyde on the spin label can then react with the amine on the RNA via reductive amination to form a stable and flexible secondary amine linkage. This approach would allow the unique steric and electronic properties of the 2-chloro-6-iodophenyl group to be positioned within a specific RNA environment for detailed structural analysis. ljmu.ac.uk

| Step | Description | Key Reagents/Functionalities |

|---|---|---|

| 1. Spin Label Synthesis | Covalent attachment of a nitroxide radical to the 2-chloro-6-iodophenyl ring, while preserving the aldehyde group. | This compound, Nitroxide precursor (e.g., amino-TEMPO) |

| 2. RNA Modification | Site-specific incorporation of an amino-modified nucleotide into the RNA sequence during solid-phase synthesis. | Amino-modifier phosphoramidite |

| 3. Bioconjugation | Reaction between the aldehyde-functionalized spin label and the amino-modified RNA to form a covalent bond. | Schiff base formation followed by reduction (e.g., with sodium cyanoborohydride) |

Computational and Theoretical Studies of 2 Chloro 6 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. aps.orgarxiv.org These calculations are foundational for determining optimized geometries, understanding chemical reactivity, and predicting spectroscopic properties. For substituted aromatic compounds like 2-Chloro-6-iodobenzaldehyde, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to achieve a balance between computational cost and accuracy. karazin.ua

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the structure with the minimum potential energy. karazin.ua For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles between the atoms.

The presence of bulky iodine and chlorine atoms at the ortho positions (2 and 6) relative to the aldehyde group forces steric interactions that significantly influence the molecule's planarity. DFT calculations would precisely quantify the orientation of the aldehyde group relative to the benzene (B151609) ring and the distortion of the ring itself from a perfect hexagon. In related studies of di-substituted benzenes, such as 2,6-dichlorobenzaldehyde, intermolecular interactions have been shown to play a significant role in the final crystal lattice structure. mdpi.com A theoretical optimization provides the geometry of an isolated molecule in the gas phase, which is the basis for further property calculations.

Table 1: Predicted Key Geometrical Parameters for this compound Note: The values below are illustrative of typical bond lengths and angles for similar structures and represent the parameters that would be determined via DFT calculations.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C-Cl | ~1.74 Å | |

| C-I | ~2.10 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CHO | ~1.48 Å | |

| Bond Angles | ||

| C-C-Cl | ~120° | |

| C-C-I | ~120° | |

| O=C-H | ~121° | |

| Dihedral Angle | ||

| C-C-C=O | ~0° or slightly twisted |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the aldehyde proton. mdpi.com

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.commdpi.com These parameters, derived from DFT, help predict the stability and reactivity of the molecule. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors Note: These values are representative based on DFT studies of similar aromatic aldehydes. mdpi.com

| Parameter | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates molecular stability and lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity to act as an electrophile. |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO acts as the primary electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, analysis of the FMOs would show the distribution of these orbitals across the molecule. The HOMO is typically distributed over the aromatic ring and the halogen atoms, while the LUMO is often localized on the carbonyl group and the C-C bonds of the ring, indicating the sites for nucleophilic attack. youtube.com

Table 3: Frontier Molecular Orbital (FMO) Energies Note: Values are illustrative based on calculations of related benzaldehydes.

| Parameter | Description |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation and assignment of experimental spectra. cardiff.ac.uk

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized molecular geometry. nih.gov By computing the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the molecule's normal modes can be obtained. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov

For this compound, DFT calculations would predict characteristic vibrational frequencies. Key predicted peaks would include the C=O stretching vibration of the aldehyde group (typically a strong band in the IR spectrum), C-H stretching of the aromatic ring and aldehyde, C-Cl and C-I stretching modes at lower frequencies, and various aromatic ring deformation modes. Comparing the computed IR and Raman intensities helps in assigning the bands observed in experimental spectra. cardiff.ac.ukkorea.ac.kr

Table 4: Predicted Vibrational Frequencies for Key Modes Note: Frequencies are typical for the assigned functional groups and represent values that would be computationally predicted.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C-H Stretch (Aldehyde) | ~2850-2950 | Medium | Medium |

| C-H Stretch (Aromatic) | ~3050-3100 | Medium | Strong |

| C=O Stretch | ~1700-1720 | Strong | Medium |

| C=C Stretch (Aromatic) | ~1580-1600 | Strong | Strong |

| C-Cl Stretch | ~650-750 | Strong | Medium |

| C-I Stretch | ~500-600 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Theoretical calculations provide isotropic shielding values for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, these calculations would predict distinct chemical shifts for the aldehydic proton and the aromatic protons. The chemical environment of each nucleus is heavily influenced by the electron-withdrawing effects of the chloro, iodo, and aldehyde substituents. The aldehydic proton would be expected to have a high chemical shift (downfield), typically around 10 ppm. The aromatic protons would show a complex splitting pattern and shifts determined by their position relative to the three different substituents. For comparison, the aldehydic proton in the related 2-iodobenzaldehyde (B48337) appears at 9.97 ppm. chemicalbook.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: Predicted chemical shifts (δ) are relative to TMS and are illustrative of values expected from GIAO/DFT calculations.

| Atom | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) |

| CHO (Carbonyl) | - | ~190-195 |

| CHO (Proton) | ~10.0 | - |

| C1 (C-CHO) | - | ~135-140 |

| C2 (C-Cl) | - | ~130-135 |

| C3 | ~7.4-7.6 | ~128-132 |

| C4 | ~7.2-7.4 | ~125-129 |

| C5 | ~7.8-8.0 | ~138-142 |

| C6 (C-I) | - | ~95-100 |

Electronic Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Visible spectrum.

For this compound, TD-DFT calculations would be expected to reveal several key electronic transitions. Typically, benzaldehyde (B42025) and its derivatives exhibit π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the benzene ring and the carbonyl group, are generally high in energy and correspond to strong absorptions in the UV region. The n → π* transitions, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, are lower in energy and result in weaker absorption bands at longer wavelengths.

A hypothetical table of calculated electronic transitions for this compound, based on typical TD-DFT outputs for similar aromatic aldehydes, is presented below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | ~340-360 | ~0.001-0.01 | n → π |

| S0 → S2 | ~280-300 | ~0.1-0.3 | π → π |

| S0 → S3 | ~240-260 | ~0.5-0.8 | π → π* |

Conformational Analysis and Isomerism

The presence of two different ortho substituents introduces the possibility of rotational isomerism, or conformers, arising from the rotation of the aldehyde group relative to the plane of the benzene ring.

Energetics of Different Conformers

For this compound, two principal planar conformers can be envisioned: the O-cis (or syn) conformer, where the carbonyl oxygen is oriented towards the iodine atom, and the O-trans (or anti) conformer, where the carbonyl oxygen is directed towards the chlorine atom. The relative energies of these conformers are dictated by a balance of steric and electrostatic interactions.

Computational studies on di-ortho-substituted benzaldehydes generally indicate that steric repulsion between the carbonyl group and the ortho substituents is a dominant factor in determining conformational preference. Given that iodine has a larger van der Waals radius than chlorine, it is anticipated that the O-trans conformer, which minimizes the steric clash between the bulky iodine atom and the carbonyl oxygen, would be the more stable and energetically favored conformer.

The energy difference between the two conformers can be quantified using computational methods like DFT. A hypothetical energy profile for the rotation of the aldehyde group in this compound would likely show two minima corresponding to the planar conformers and two transition states corresponding to the perpendicular arrangements of the aldehyde group relative to the aromatic ring.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| O-trans (anti) | 0.00 | Most stable conformer; carbonyl oxygen is cis to the chlorine atom. |

| O-cis (syn) | > 2.0 | Less stable conformer due to increased steric repulsion between the carbonyl oxygen and the larger iodine atom. |

Influence of Halogen Substitution on Conformational Preferences

The nature of the halogen substituents plays a critical role in determining the conformational landscape of ortho-substituted benzaldehydes. The primary factors at play are:

Steric Effects : As the size of the halogen atom increases (F < Cl < Br < I), the steric repulsion with the aldehyde group becomes more pronounced. In this compound, the significant difference in size between chlorine and iodine is the principal determinant of the conformational preference for the O-trans form.

Electrostatic Interactions : The electronegativity of the halogens and the polarity of the C-X and C=O bonds lead to dipole-dipole interactions that can influence conformer stability. The repulsion between the lone pairs of the carbonyl oxygen and the halogen atoms can also contribute. In di-ortho-substituted systems, these electrostatic forces can either reinforce or counteract the steric effects. For 2,6-dihalobenzaldehydes, studies have shown that the O-trans conformation is generally preferred to minimize both steric and electrostatic repulsions.

Reaction Pathway and Catalytic Mechanism Simulations

Computational modeling is an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving this compound. Such simulations can map out entire reaction pathways, identify transition states, and predict the selectivity of reactions.

Modeling of Metal-Catalyzed Transformations

This compound is a versatile substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The differential reactivity of the C-Cl and C-I bonds (the C-I bond being significantly more reactive towards oxidative addition) makes this molecule an interesting subject for theoretical studies of chemoselective transformations.

DFT calculations can be employed to model the catalytic cycle of such reactions. For example, in a palladium-catalyzed Suzuki-Miyaura coupling, the key steps that can be simulated include:

Oxidative Addition : Modeling the insertion of the palladium(0) catalyst into the C-I or C-Cl bond. Calculations would confirm the much lower activation energy for C-I bond cleavage.

Transmetalation : Simulating the transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination : Modeling the final step where the new C-C bond is formed and the palladium(0) catalyst is regenerated.

These simulations provide detailed energetic profiles of the reaction pathway, helping to understand the role of ligands, solvents, and bases in the reaction's efficiency and selectivity.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry can also be used to predict the outcomes of reactions where multiple products are possible.

Regioselectivity : In reactions such as electrophilic or nucleophilic aromatic substitution, or directed C-H activation, this compound presents multiple potential reaction sites. Computational models can predict the most likely site of reaction by calculating the activation energies for the formation of different regioisomeric intermediates or transition states. For instance, in a directed C-H activation reaction, where the aldehyde group directs the catalyst to a nearby C-H bond, calculations can determine which of the available C-H bonds is most susceptible to activation.

Stereoselectivity : For reactions involving the aldehyde group, such as nucleophilic additions, the steric hindrance imposed by the two ortho-halogen substituents can lead to high stereoselectivity. Computational modeling can predict the facial selectivity of the attack of a nucleophile on the carbonyl carbon. By calculating the transition state energies for the formation of the two possible stereoisomers, the model can predict which diastereomer or enantiomer will be the major product. This is particularly relevant in asymmetric catalysis, where the interaction between the substrate, the chiral catalyst, and the reagent determines the stereochemical outcome.

Advanced Analytical Techniques in the Study of 2 Chloro 6 Iodobenzaldehyde

Spectroscopic Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and properties of 2-Chloro-6-iodobenzaldehyde.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). For this compound (C₇H₄ClIO), the theoretical exact mass can be calculated with high precision.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope Formula | Mass (Da) |

| C₇H₄³⁵Cl¹²⁷IO | 265.9049 |

| C₇H₄³⁷Cl¹²⁷IO | 267.9020 |